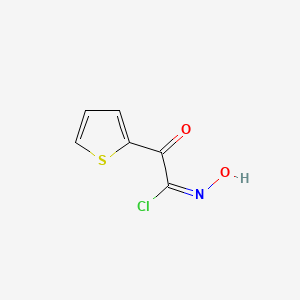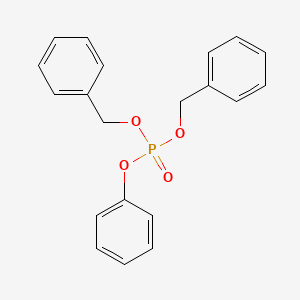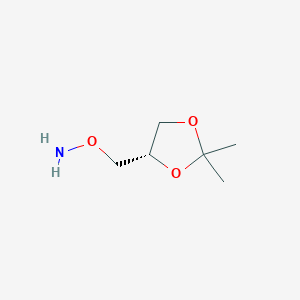
Desmethyl Ethyldihydrocephalomannine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmethyl Ethyldihydrocephalomannine is a complex organic compound with the molecular formula C45H53NO14 and a molecular weight of 831.9 g/mol It is known for its intricate structure, which includes multiple functional groups such as hydroxyl, acetyloxy, and benzoyloxy groups
Preparation Methods
The synthesis of Desmethyl Ethyldihydrocephalomannine involves several steps, each requiring specific reaction conditions. One of the key synthetic routes includes the macrolactonization reaction, which is crucial for forming the macrocyclic structure of the compound . The process typically involves the use of solid-phase peptide synthesis for the preparation of cyclization precursors, followed by macrolactonization in solution. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
Desmethyl Ethyldihydrocephalomannine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups, potentially increasing the compound’s stability.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s reactivity and interactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Desmethyl Ethyldihydrocephalomannine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, including analogs of paclitaxel.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: this compound has potential therapeutic applications, particularly in the development of anticancer drugs.
Industry: Its stability and reactivity make it suitable for use in the production of high-value chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Desmethyl Ethyldihydrocephalomannine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and altering cellular processes. This interaction is mediated by the compound’s functional groups, which form hydrogen bonds and other interactions with the target molecules . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Desmethyl Ethyldihydrocephalomannine can be compared to other similar compounds, such as paclitaxel analogs and other macrocyclic lactones. These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include various paclitaxel analogs and other macrocyclic lactones used in medicinal chemistry.
Properties
CAS No. |
514801-83-3 |
|---|---|
Molecular Formula |
C₄₅H₅₃NO₁₄ |
Molecular Weight |
831.9 |
Synonyms |
(αR,βS)-α-Hydroxy-β-[[(2E)-1-oxo-2-penten-1-yl]amino]-(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]ben |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)


![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)
![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)


